molecular formula FH2NO2P- B3022013 Amino(fluoro)phosphinate CAS No. 7226-70-2

Amino(fluoro)phosphinate

Cat. No.: B3022013
CAS No.: 7226-70-2
M. Wt: 97.994 g/mol
InChI Key: DJFNPHVLDVMZNG-UHFFFAOYSA-M
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Description

Amino(fluoro)phosphinate is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon and other substituents. This compound is particularly interesting due to the presence of both amino and fluoro groups, which impart unique chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Mechanism of Action

Target of Action

Amino(fluoro)phosphinate primarily targets proteolytic enzymes, such as proteases and peptidases . These enzymes play a crucial role in various biological processes, including digestion, immune response, and cell signaling . This compound is also known to target serine proteases, specifically neutrophil serine proteases .

Mode of Action

This compound interacts with its targets by mimicking the natural substrates of these enzymes . It interferes inside the active site of the enzyme directly with the amino acid residues or cofactors which bind the natural substrate . This interaction leads to the inhibition of the enzyme’s activity .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the phosphonate and phosphinate metabolism pathway . A common reaction in this pathway is the C-P bond-forming reaction from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase . This compound, as a stable analog of phosphates and pyrophosphates, can bind to the appropriate enzymes as false substrates .

Pharmacokinetics

It’s known that the design of new medicines or crop protection chemicals benefited from the concept of bioisosterism . Bioisosterism is a useful strategy to address a number of aspects associated with the development of drug candidates such as improving potency or selectivity, altering physical properties (pKa, solubility), changing metabolic transformation .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of the targeted enzymes’ activity . This inhibition can lead to changes in various biological processes that these enzymes are involved in. For instance, the inhibition of proteases and peptidases can affect protein degradation and signal transduction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the electron-withdrawing properties of fluorine influences pKa, bringing them within the range of phosphate . This can lead to increased redox stability and better lipophilicity compared to the non-fluorinated parent compound . .

Biochemical Analysis

Biochemical Properties

Amino(fluoro)phosphinate plays a significant role in biochemical reactions, particularly as a bioisosteric group. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as an inhibitor of metalloproteases by mimicking the tetrahedral transition state of the enzyme-substrate complex . This interaction is crucial for the development of bioactive compounds and pharmaceuticals.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of G-protein coupled receptors (GPCRs) and second messengers such as cAMP, thereby affecting cell signaling . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active site of enzymes, inhibiting their activity by forming a stable complex . This inhibition can lead to downstream effects on cellular processes and metabolic pathways. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can also result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can participate in the phosphonate and phosphinate metabolism pathway, where it is converted into bioactive intermediates by enzymes such as phosphoenolpyruvate phosphomutase . These metabolic pathways are essential for the compound’s biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by endocytosis or facilitated diffusion, depending on its chemical properties . Once inside the cell, it can interact with intracellular transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the amidoalkylation of phosphorus trichloride with aromatic aldehydes and acetamide, which produces various fluorinated α-aminophosphonic acid analogues . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like phenylboronic acid .

Industrial Production Methods

Industrial production of amino(fluoro)phosphinate may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Amino(fluoro)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound. These products can have varied applications depending on their chemical structure and properties.

Scientific Research Applications

Amino(fluoro)phosphinate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Amino(fluoro)phosphinate can be compared with other similar compounds, such as:

    Amino(phosphonic) acids: These compounds have a similar structure but lack the fluoro group. They are also used as enzyme inhibitors and have various biological activities.

    Fluoroalkylphosphonates: These compounds contain a fluoroalkyl group instead of an amino group. They are used in similar applications but may have different chemical properties and reactivity.

    Phosphinates: These compounds have a similar phosphorus-containing structure but may have different substituents.

The uniqueness of this compound lies in the combination of the amino and fluoro groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

amino(fluoro)phosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH3NO2P/c1-5(2,3)4/h(H3,2,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFNPHVLDVMZNG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NP(=O)([O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FH2NO2P-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412387
Record name amino(fluoro)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.994 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7226-70-2
Record name amino(fluoro)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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